N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Catalog No.
S6901249
CAS No.
6574-17-0
M.F
C8H6F3N3O4
M. Wt
265.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

CAS Number

6574-17-0

Product Name

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

IUPAC Name

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Molecular Formula

C8H6F3N3O4

Molecular Weight

265.15 g/mol

InChI

InChI=1S/C8H6F3N3O4/c1-12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3

InChI Key

VGCRRKJNGVBLOY-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by its complex structure, which includes a trifluoromethyl group and two nitro groups attached to an aniline moiety. Its chemical formula is C8H6F3N3O4C_8H_6F_3N_3O_4, and it is known for its bright yellow color. This compound is part of the larger family of dinitroanilines, which are widely studied for their herbicidal properties and other applications in organic synthesis.

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of different derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can be replaced under certain conditions, allowing for the modification of the compound's properties.
  • Reduction: The nitro groups can be reduced to amino groups, which alters the compound's reactivity and biological activity .

Research indicates that N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline exhibits herbicidal activity. It functions by inhibiting specific metabolic pathways in plants, making it useful in agricultural applications. Additionally, its structural features suggest potential interactions with biological systems, though detailed studies on its pharmacological properties remain limited.

The synthesis of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves several steps:

  • Starting Materials: The synthesis begins with an appropriate aniline derivative.
  • N-Methylation: The aniline is treated with a methylating agent to introduce the methyl group.
  • Nitration: The resulting compound undergoes nitration to introduce the two nitro groups at the 2 and 6 positions.
  • Trifluoromethylation: Finally, a trifluoromethylating agent is used to add the trifluoromethyl group at the 4 position .

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline finds applications primarily in:

  • Agriculture: Used as a herbicide due to its ability to inhibit weed growth.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.
  • Research: Investigated for its potential biological activities and mechanisms of action against various plant species .

Several compounds share structural similarities with N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-methyl-2,4-dinitroanilineTwo nitro groups at positions 2 and 4Different position of nitro groups affects activity
2,6-DinitroanilineTwo nitro groups at positions 2 and 6Lacks trifluoromethyl group
N,N-Dimethyl-2,6-dinitroanilineDimethyl substitution on nitrogenAlters solubility and biological activity
N-methyl-3-nitroanilineOne nitro group at position 3Less potent herbicide compared to dinitro derivatives
N,N-Diethyl-2,6-dinitroanilineEthyl substitutions on nitrogenVaries in herbicidal efficacy

These compounds are unique in their specific functional groups and positions of substitution, which significantly influence their biological activities and applications in agriculture and chemical synthesis.

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

265.03104017 g/mol

Monoisotopic Mass

265.03104017 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-02-18

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